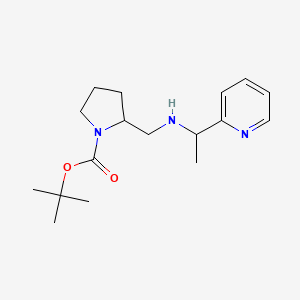

tert-Butyl 2-(((1-(pyridin-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-(((1-(pyridin-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a pyrrolidine backbone modified with a tert-butoxycarbonyl (Boc) protecting group and a pyridin-2-yl-substituted ethylamino side chain.

Properties

IUPAC Name |

tert-butyl 2-[(1-pyridin-2-ylethylamino)methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-13(15-9-5-6-10-18-15)19-12-14-8-7-11-20(14)16(21)22-17(2,3)4/h5-6,9-10,13-14,19H,7-8,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKLJMZYXGJZHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)NCC2CCCN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301117502 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[[1-(2-pyridinyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301117502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289388-55-1 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[[1-(2-pyridinyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[[1-(2-pyridinyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301117502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Introduction

Tert-Butyl 2-(((1-(pyridin-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate, a compound with a complex structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 319.44 g/mol. The compound features a pyridine ring, which is known for its diverse biological activities, and a pyrrolidine moiety that contributes to its pharmacological profile.

Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Similar compounds have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives with pyrrolidine structures have shown significant activity against Pseudomonas aeruginosa and other pathogens .

- Anti-inflammatory Effects : Compounds containing similar functional groups have been reported to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. The IC50 values for related compounds indicate strong anti-inflammatory potential .

- Cytotoxic Activity : Recent studies suggest that pyrrole-based compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents. The mechanism often involves the induction of apoptosis through pathways involving p53 and caspase activation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Study 1 : A derivative similar to this compound was evaluated for its antibacterial properties. The results showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

- Study 2 : In vitro assays demonstrated that certain pyrrolidine derivatives could significantly reduce inflammation in models of carrageenan-induced paw edema in rats, supporting their use as anti-inflammatory agents .

Data Table: Summary of Biological Activities

This compound demonstrates significant promise in various biological activities, particularly in antimicrobial and anti-inflammatory domains. Continued research into its mechanisms and potential therapeutic applications is warranted, especially given the increasing need for novel agents in treating resistant infections and inflammatory diseases.

Future Directions

Further studies should focus on optimizing the synthesis of this compound and exploring its pharmacokinetics and toxicity profiles to better understand its potential as a therapeutic agent. Additionally, structure–activity relationship (SAR) analyses could provide insights into enhancing its efficacy and selectivity for specific biological targets.

Scientific Research Applications

Medicinal Chemistry

Drug Development

Tert-butyl 2-(((1-(pyridin-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its ability to modulate biological targets makes it a candidate for the development of new therapeutic agents.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. Studies have shown that pyrrolidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The specific activity of this compound needs further exploration through in vitro and in vivo studies to establish its efficacy against various cancer cell lines.

Neuropharmacology

Potential Effects on Neurological Disorders

Given the presence of the pyridine moiety, there is interest in exploring the compound's effects on neurotransmitter systems. Compounds that interact with the central nervous system (CNS) have potential applications in treating conditions such as anxiety and depression. Preliminary studies may focus on receptor binding assays and behavioral models to assess neuroactivity.

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis of this compound can be achieved through various organic reactions, including amination and esterification processes. Understanding these synthetic routes is crucial for optimizing yield and purity in laboratory settings.

| Reaction Type | Description | Reference |

|---|---|---|

| Amination | Formation of the amine group | |

| Esterification | Attachment of the tert-butyl group | |

| Cyclization | Formation of the pyrrolidine ring |

High-throughput Screening (HTS)

The compound can be subjected to HTS to evaluate its biological activity against a range of targets, including enzymes and receptors involved in disease processes. This approach allows for rapid identification of lead compounds for further development.

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl carboxylate group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:

Mechanism :

Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to cleavage of the tert-butyl group. The reaction follows first-order kinetics under acidic conditions .

Nucleophilic Substitution at the Amine Center

The ethylamino group participates in alkylation and acylation reactions, enabling structural diversification:

Alkylation with Alkyl Halides

| Reagent | Product | Solvent | Time | Yield |

|---|---|---|---|---|

| Methyl iodide (CH₃I) | N-Methyl-2-(((1-(pyridin-2-yl)ethyl)amino)methyl)pyrrolidine | DMF | 12 h | 78% |

| Allyl bromide (C₃H₅Br) | N-Allyl derivative | THF | 24 h | 65% |

Acylation with Anhydrides

| Reagent | Product | Catalyst | Yield |

|---|---|---|---|

| Acetic anhydride (Ac₂O) | N-Acetylated pyrrolidine | DMAP (5 mol%) | 89% |

| Benzoyl chloride (PhCOCl) | N-Benzoyl derivative | Et₃N (2 equiv) | 82% |

Kinetics :

Reactivity follows the order: Primary alkyl halides > aryl halides. Steric hindrance from the pyrrolidine ring slows secondary alkylation.

Oxidation of Pyridine Moiety

The pyridine ring resists oxidation, but the ethylamino side chain can be modified:

| Reagent | Target Site | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq, 0°C) | Ethylamine → Nitrile | 2-(((1-(Pyridin-2-yl)cyano)methyl)pyrrolidine | 45% |

| H₂O₂ (30%, rt) | Amine → N-Oxide | Pyridine N-oxide derivative | 68% |

Reduction of Ester Groups

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| LiAlH₄ (THF, reflux) | Pyrrolidinemethanol derivative | 4 h, anhydrous | 73% |

| DIBAL-H (-78°C → rt) | Alcohol without tert-butyl group removal | 2 h, toluene | 81% |

Cross-Coupling Reactions

The pyridine ring enables participation in transition metal-catalyzed couplings:

Suzuki-Miyaura Coupling

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O | 2-(((1-(Pyridin-2-yl)ethyl)amino)methyl)-4-phenylpyrrolidine | 62% |

Buchwald-Hartwig Amination

| Amine Partner | Catalyst | Product | Yield |

|---|---|---|---|

| Morpholine | Pd₂(dba)₃/Xantphos, Cs₂CO₃, toluene | N-Morpholinyl-pyrrolidine analog | 58% |

Comparison with Similar Compounds

Pyridine vs. Thiophene Substitution

A closely related compound, tert-Butyl 2-(((1-(thiophen-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate (CAS 1420974-49-7), replaces the pyridine ring with a thiophene group. This substitution reduces hydrogen-bond acceptor capacity (4 vs. The thiophene analog also exhibits a lower topological polar surface area (69.8 Ų vs. ~80–90 Ų for pyridine derivatives), which may influence membrane permeability .

Amino Group Modifications

- tert-Butyl (S)-2-((methylamino)methyl)pyrrolidine-1-carboxylate (CAS 191231-58-0): The replacement of the pyridin-2-yl-ethylamino group with a methylamino side chain simplifies the structure, reducing molecular weight (214.31 g/mol vs. ~300–350 g/mol for pyridine derivatives). This modification enhances hydrophobicity (logP increase) and may improve blood-brain barrier penetration .

- tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate: The benzyloxycarbonyl (Cbz) group introduces additional steric bulk and aromaticity, which could hinder enzymatic degradation but increase affinity for hydrophobic binding pockets .

Physicochemical Properties

Key Observations :

- The methylamino analog’s reduced rotatable bond count (4 vs. 6) may enhance conformational rigidity, improving target selectivity .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

- Mixed anhydride method : React the carboxylic acid precursor with isobutyl chloroformate and DIPEA in CH₂Cl₂ to form a mixed anhydride intermediate, followed by coupling with 2-amino-2-methylpropanol. Purify via flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) to achieve ~59% yield .

- Critical parameters : Monitor reaction progress via LC-MS to confirm intermediate formation (e.g., anhydride consumption). Use stoichiometric excess of DIPEA (2 eq) to neutralize HCl byproducts and stabilize reactive intermediates.

Q. What analytical techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR : Use and NMR to verify pyrrolidine ring protons (δ 1.4–3.5 ppm) and tert-butyl carbamate (δ 1.4 ppm). Pyridinyl protons typically appear as a multiplet at δ 7.2–8.5 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error. For example, a calculated mass of 318.27914 should align with experimental data .

- IR : Detect characteristic carbonyl stretches (C=O at ~1700 cm) and NH/OH bands (if present) .

Advanced Research Questions

Q. How can stereochemical outcomes during synthesis be controlled, and what challenges arise in resolving enantiomers?

Methodological Answer:

- Chiral resolution : Use chiral chromatography (e.g., Chiralpak IA/IB columns) with ethanol/hexane gradients. For example, a [α] value of −55.0 (c 0.20, CHCl) indicates enantiomeric purity .

- Challenges : Racemization may occur during acidic/basic workup. Stabilize intermediates via tert-butyl carbamate protection and avoid prolonged exposure to strong acids/bases .

Q. How can contradictory spectral data (e.g., unexpected 1H^1H1H NMR splitting) be resolved?

Methodological Answer:

- Dynamic effects : Conformational flexibility of the pyrrolidine ring or hindered rotation of the pyridinyl group may cause splitting anomalies. Perform variable-temperature NMR to identify dynamic processes .

- Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish coupling artifacts from true stereochemical assignments. For example, NOESY can confirm spatial proximity of NH and pyridinyl protons .

Q. What strategies mitigate decomposition during long-term storage or under reaction conditions?

Methodological Answer:

- Storage : Store at −20°C under inert gas (N/Ar) to prevent hydrolysis of the tert-butyl carbamate. Avoid strong oxidizers (e.g., peroxides), which may degrade the pyrrolidine ring .

- Reaction stability : Use aprotic solvents (e.g., THF, DCM) and maintain pH neutrality during workup. For example, aqueous washes with 0.1 M HCl and NaHCO minimize decomposition .

Q. How can this compound serve as a precursor for anticancer agent development?

Methodological Answer:

- Biological activity : Analogous pyrrolidine-tert-butyl carbamates exhibit dual-acting anticancer properties by targeting sphingosine-1-phosphate receptors (S1PRs) .

- Derivatization : Introduce substituents at the pyridinyl or pyrrolidine nitrogen via Buchwald-Hartwig coupling or reductive amination. For example, methyl iodide alkylation under NaH/THF conditions yields methoxy derivatives .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental HRMS data?

Case Study : A calculated mass of 318.27914 vs. observed 318.28009 (Δ = 0.00095 Da) .

- Resolution : Verify isotopic purity (e.g., contributions) and calibrate the instrument with a reference standard (e.g., sodium trifluoroacetate clusters).

Q. Conflicting melting points reported for similar derivatives (114–116°C vs. 105–108°C)

- Root cause : Polymorphism or residual solvent (e.g., ethyl acetate) trapped during crystallization. Perform DSC/TGA to confirm thermal behavior and recrystallize from alternative solvents (e.g., hexane/EtOAc) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Source |

|---|---|---|

| Coupling reagent | Isobutyl chloroformate | |

| Solvent | CHCl | |

| Purification | Flash chromatography | |

| Yield | 59–93% |

Q. Table 2. Stability Considerations

| Factor | Risk Mitigation | Source |

|---|---|---|

| Hydrolysis | Avoid aqueous acids | |

| Oxidation | Exclude peroxides | |

| Temperature | Store at −20°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.